![molecular formula C12H13NO3 B1295799 3-(5-methoxy-1H-indol-3-yl)propanoic acid CAS No. 39547-16-5](/img/structure/B1295799.png)
3-(5-methoxy-1H-indol-3-yl)propanoic acid
Overview
Description
The compound 3-(5-methoxy-1H-indol-3-yl)propanoic acid is a derivative of indole, which is a structure of interest in medicinal chemistry due to its presence in compounds with significant biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, characterization, and biological activities of structurally related compounds. For instance, the synthesis of various propanoic acid derivatives with different substituents on the aromatic ring has been reported, which can offer a perspective on the potential synthetic routes for the compound .
Synthesis Analysis
The synthesis of related compounds involves regiospecific reactions and the use of different catalysts to achieve the desired products. For example, polyphosphoric acid (PPA) has been used as a catalyst for the cyclization of methoxyphenyl propionic acids, leading to dimeric products and indanone derivatives . Similarly, the synthesis of arylidene derivatives of tetrahydrothiazole-3-yl propanoic acids has been achieved, which suggests that similar methodologies could potentially be applied to synthesize the indole derivative of interest .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallography. For instance, the crystal structure of a methyl ester derivative was confirmed by X-ray analysis, which provided insights into the conformational differences and hydrogen bonding patterns in the solid state . These techniques would be essential in determining the molecular structure of this compound as well.
Chemical Reactions Analysis
The chemical reactions involving related compounds have shown that the presence of different substituents can significantly affect the reactivity and the type of products formed. For example, the use of PPA led to cyclization reactions yielding dimeric metacyclophane diones and indanone derivatives . This indicates that the functional groups present in this compound would play a crucial role in its reactivity and the types of chemical reactions it can undergo.
Physical and Chemical Properties Analysis
The physical properties such as melting points and elemental composition of related compounds have been characterized . The chemical properties, including antiproliferative and antimicrobial activities, have also been evaluated, showing significant effects against various cancer cell lines and microorganisms . These findings suggest that the indole derivative could also possess interesting physical and chemical properties that warrant further investigation.
Scientific Research Applications
Antimicrobial Activity
Research on indole derivatives, including compounds similar to 3-(5-methoxy-1H-indol-3-yl)propanoic acid, has demonstrated significant antimicrobial activity. A study by Radhakrishnan et al. (2020) on Schiff bases derived from tryptophan, which shares a structural resemblance with the compound , showed remarkable antibacterial and antifungal activities, highlighting the potential of indole-based compounds in developing new antimicrobial agents (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Biological Evaluation and Enzyme Inhibition
Indole-based compounds have been evaluated for their biological activity, including as enzyme inhibitors. A study by Tomoo et al. (2014) investigated new indole-based cytosolic phospholipase A2α inhibitors, illustrating the potential of these compounds in therapeutic applications, particularly in inflammation and other related diseases (Tomoo, Nakatsuka, Katayama, Hayashi, Fujieda, Terakawa, & Nagahira, 2014).
Mechanism of Action
Target of Action
The primary target of 3-(5-methoxy-1H-indol-3-yl)propanoic acid is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that binds peroxisome proliferators such as hypolipidemic drugs and fatty acids .
Mode of Action
The interaction with PPARγ may lead to changes in the transcription of certain genes, influencing cellular processes such as lipid metabolism and inflammation .
Biochemical Pathways
Given its interaction with pparγ, it is likely to influence pathways related to lipid metabolism and inflammation .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
It has been suggested that the compound may have beneficial effects on glucose, triglycerides, cholesterol, body weight, and other metabolic parameters .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause acute oral toxicity and skin corrosion/irritation. It may also cause serious eye damage/eye irritation and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
properties
IUPAC Name |
3-(5-methoxy-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-9-3-4-11-10(6-9)8(7-13-11)2-5-12(14)15/h3-4,6-7,13H,2,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSZCJIWILJKMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60960156 | |
Record name | 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60960156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39547-16-5 | |
Record name | 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039547165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60960156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5-METHOXY-1H-INDOL-3-YL)PROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS268A9K9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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